N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C19H16F3N3O and its molecular weight is 359.352. The purity is usually 95%.
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Scientific Research Applications
Quinoline Derivatives in Corrosion Inhibition
Quinoline and its derivatives, including molecules structurally similar to N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide, have been extensively studied for their applications as anticorrosive materials. These compounds exhibit significant effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The presence of polar substituents enhances their adsorption and anticorrosive properties, suggesting that modifications to the quinoline core can influence its utility in corrosion inhibition applications (Verma, Quraishi, & Ebenso, 2020).
Pharmacological Activities of Quinoline Alkaloids
Quinoline alkaloids and their derivatives have shown a broad spectrum of pharmacological activities. This includes antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and anti-inflammatory effects, among others. The therapeutic potential of these compounds is underlined by their interaction with various biological targets, suggesting that this compound could also exhibit diverse biological activities, potentially relevant for the development of new drugs (Shang et al., 2018).
Role in Neuroprotection and CNS Disorders
The kynurenine pathway, which involves the metabolism of tryptophan through compounds that may include quinolinic acid, highlights the relevance of quinoline derivatives in neuroprotection and the treatment of central nervous system disorders. The balance between neurotoxic and neuroprotective kynurenines could be influenced by compounds like this compound, offering potential therapeutic avenues for diseases characterized by excitotoxicity (Vámos et al., 2009).
Immune Response Modulation
Imiquimod, a compound within the quinoline family, demonstrates the ability of quinoline derivatives to modulate the immune system through the localized induction of cytokines. This underscores the potential of structurally related compounds to serve as topical agents for treating various skin disorders, suggesting a possible application for this compound in dermatological conditions or as an immune response modifier (Syed, 2001).
Anticancer and Antimicrobial Activities
The therapeutic significance of quinoline derivatives extends to their use in anticancer and antimicrobial treatments. The chemical diversity and structural flexibility of quinoline-based compounds, including potential modifications to enhance efficacy and reduce toxicity, highlight their importance in developing new therapeutic agents. This diversity suggests that this compound could be explored for its anticancer and antimicrobial properties, aligning with the ongoing search for novel chemotherapeutic agents (Hussaini, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Result of Action
Compounds with similar structures have been known to exert various biological effects .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
N-[4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c1-11-9-17(25-15-6-4-14(5-7-15)24-12(2)26)16-8-3-13(19(20,21)22)10-18(16)23-11/h3-10H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQOMLHHPZCNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.